molecular formula C20H20N2O4 B2670855 2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione CAS No. 294654-75-4

2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B2670855
CAS No.: 294654-75-4
M. Wt: 352.39
InChI Key: PWHGFIXMUWDIPW-UHFFFAOYSA-N
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Description

2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the benzo[de]isoquinoline-1,3-dione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[de]isoquinoline derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione include other derivatives of the benzo[de]isoquinoline-1,3-dione family, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring and the benzo[de]isoquinoline-1,3-dione core

Properties

IUPAC Name

2-(4-morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-17(21-10-12-26-13-11-21)8-3-9-22-19(24)15-6-1-4-14-5-2-7-16(18(14)15)20(22)25/h1-2,4-7H,3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHGFIXMUWDIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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